N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
This compound is related to research focused on the synthesis of heterocyclic compounds that incorporate thiadiazole moieties. These compounds have been found to possess significant antimicrobial activities and can be used in the manufacture of dyes, drugs, cosmetics, emulsifiers, pesticides, and for optical applications due to their surface-active properties and low toxicity to humans and the environment. The versatility in applications is attributed to their high solubility and good biodegradability (Amine et al., 2012).
Dyeing Performance and Antimicrobial Activities
Compounds incorporating the thiadiazole ring have also been synthesized for their potential use in dyeing applications and have been assessed for their performance on nylon fabric. These compounds exhibit a range of colors and have been characterized for their yield, melting points, and spectral properties, highlighting their potential in textile applications (Malik et al., 2018).
Corrosion Inhibition
There is research into quinoxaline derivatives, which, while not the same, are structurally related and indicate the potential of compounds like N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide in corrosion inhibition. These derivatives have shown high efficiency as corrosion inhibitors for mild steel in acidic mediums, which could suggest potential applications for related compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).
Antimicrobial and Anticancer Activities
Compounds with thiadiazole moieties have been explored for their antimicrobial and anticancer activities. Novel triazolothione, thiadiazole, triazole, and oxadiazole-tagged trifluoromethyl group-containing naphthyridine derivatives were synthesized and tested against various cancer cell lines and showed promising anticancer activity at micro molar concentration, indicating the potential therapeutic applications of such compounds (Betala et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O2S2/c23-16-8-7-15(22(24,25)26)10-17(16)27-18(31)11-33-21-30-29-20(34-21)28-19(32)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHJQPDQBRHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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